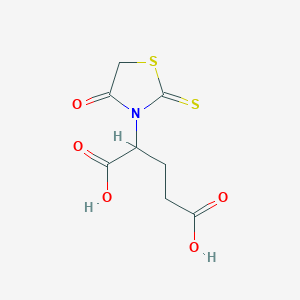
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyran ring fused with various functional groups, including amino, nitrophenyl, phenyl, phenylsulfonyl, and carbonitrile groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method is the one-pot synthesis of various 2-amino-4H-chromene derivatives using a highly active supported ionic liquid catalyst. This method involves dissolving palladium acetate in [BMIM][OH] and immobilizing it on the surface of HAP. The reaction is carried out under solvent-free conditions, resulting in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The presence of the phenylsulfonyl group makes it susceptible to oxidation reactions.
Reduction: The nitrophenyl group can undergo reduction to form amino derivatives.
Substitution: The amino and nitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized to enhance their biological activity.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its structural features make it a potential lead compound for the development of anti-cancer and anti-inflammatory drugs.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrophenyl groups allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-(3-nitrophenyl)thiazole: This compound shares the nitrophenyl and amino groups but has a thiazole ring instead of a pyran ring.
2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile: This compound has a similar structure but features a dihydropyrano[3,2-c]chromene ring.
Uniqueness
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile is unique due to its combination of functional groups and the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
401936-95-6 |
|---|---|
Molekularformel |
C24H17N3O5S |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
2-amino-5-(benzenesulfonyl)-4-(3-nitrophenyl)-6-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C24H17N3O5S/c25-15-20-21(17-10-7-11-18(14-17)27(28)29)23(33(30,31)19-12-5-2-6-13-19)22(32-24(20)26)16-8-3-1-4-9-16/h1-14,21H,26H2 |
InChI-Schlüssel |
OSDYTTFIBDCOND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)
![1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12042981.png)
![N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B12042993.png)
![2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide](/img/structure/B12042997.png)



![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12043008.png)
![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043009.png)



![3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12043032.png)

